N-(2-fluoro-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Overview
Description
N-(2-fluoro-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a useful research compound. Its molecular formula is C16H14FNO3 and its molecular weight is 287.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.09577147 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metabolism and Pharmacokinetics
One study focused on the disposition and metabolism of SB-649868, a compound with a similar structure, highlighting its extensive metabolism and principal elimination via feces, indicating its potential for insomnia treatment due to its orexin receptor antagonism properties (Renzulli et al., 2011).
Synthesis and Antipathogenic Activity
Another study explored the synthesis and antipathogenic activity of new thiourea derivatives, demonstrating significant antimicrobial and antibiofilm properties against strains like Pseudomonas aeruginosa and Staphylococcus aureus, suggesting potential for developing novel antimicrobial agents (Limban et al., 2011).
Role in Compulsive Food Consumption
Research on the role of orexin receptors in binge eating identified a compound (SB-649868) as a dual orexin receptor antagonist, showing efficacy in reducing binge eating in rats without affecting normal food intake, presenting a novel pharmacological treatment option for eating disorders with a compulsive component (Piccoli et al., 2012).
Antitumor and Antimicrobial Agents
Various studies have synthesized and tested compounds for antitumor and antimicrobial activities. For instance, fluorobenzamides containing thiazole and thiazolidine showed promising antimicrobial analogs, indicating the critical role of fluorine atoms in enhancing antimicrobial activity (Desai et al., 2013).
Bio-imaging and Cancer Therapy
Further research developed phenoxazine-based fluorescence chemosensors for detecting Cd2+ and CN− ions, with applications in bio-imaging in live cells and zebrafish, demonstrating the potential for environmental monitoring and biological applications (Ravichandiran et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c1-10-2-4-12(17)13(8-10)18-16(19)11-3-5-14-15(9-11)21-7-6-20-14/h2-5,8-9H,6-7H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEJHYHNTKQAHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.